1-Bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H7BrF4O It is a derivative of benzene, characterized by the presence of bromine, ethoxy, fluoro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the fluoro group to hydrogen.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced products .
Scientific Research Applications
1-Bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its unique functional groups.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of the bromine and fluoro groups allows it to participate in halogen bonding and hydrogen bonding interactions, which can influence its reactivity and binding affinity. The ethoxy and trifluoromethyl groups can modulate the compound’s electronic properties, affecting its behavior in chemical reactions .
Comparison with Similar Compounds
- 1-Bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene
- 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
- 3-Bromo-5-fluorobenzotrifluoride
Comparison: 1-Bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and physical properties, such as boiling point, solubility, and reactivity in various chemical reactions .
Properties
Molecular Formula |
C9H7BrF4O |
---|---|
Molecular Weight |
287.05 g/mol |
IUPAC Name |
1-bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7BrF4O/c1-2-15-8-6(10)3-5(4-7(8)11)9(12,13)14/h3-4H,2H2,1H3 |
InChI Key |
DIXBIWXYRYRCQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C(F)(F)F)F |
Origin of Product |
United States |
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